molecular formula C7H12Cl2N2O B2812071 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride CAS No. 2270908-38-6

5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride

Cat. No.: B2812071
CAS No.: 2270908-38-6
M. Wt: 211.09
InChI Key: ZAQBNEFAKGLFGE-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The precise discovery timeline of 5-amino-4,6-dimethylpyridin-2-ol dihydrochloride remains undocumented in public literature, but its inclusion in modern chemical catalogs highlights its emergence as a compound of interest in the 21st century. Pyridine derivatives gained prominence in the mid-20th century for their roles in pharmaceuticals and agrochemicals, with methylation and amination strategies becoming central to heterocyclic chemistry. The dihydrochloride form of this compound likely arose from efforts to improve the handling and reactivity of polar pyridine analogs, as protonated amines and hydroxyl groups facilitate crystallization and purification. Early synthetic routes to similar structures, such as the use of dimethyl carbonate for methyl group introduction, may have informed its preparation.

Significance in Pyridine Derivative Chemistry

Pyridine derivatives are pivotal in medicinal and materials chemistry due to their aromatic stability and functional versatility. The substitution pattern of this compound—featuring electron-donating methyl groups at positions 4 and 6, an amino group at position 5, and a hydroxyl group at position 2—creates a sterically hindered yet electronically rich system. Comparative analysis with related compounds, such as 5-amino-2-methylpyridin-3-ol (CAS 57183-27-4) and 3-(dimethylamino)pyridine (CAS 18437-57-5), reveals how substituent positioning alters reactivity (Table 1). For instance, the dihydrochloride salt’s protonated amino group enhances solubility in polar solvents, while methyl groups direct regioselectivity in electrophilic substitution reactions.

Table 1: Structural and Electronic Comparison of Pyridine Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound 2-OH, 4-CH₃, 5-NH₂, 6-CH₃ 211.09 High solubility, tautomerism
5-Amino-2-methylpyridin-3-ol 3-OH, 2-CH₃, 5-NH₂ 124.14 Lower steric hindrance
3-(Dimethylamino)pyridine 3-N(CH₃)₂ 122.17 Strong base, catalyst

Structural Relationship to Pyridone Chemistry

The hydroxyl group at position 2 enables this compound to exhibit tautomerism, shifting between a hydroxylated pyridine and a pyridone form (Figure 1). This behavior mirrors 3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone hydrochloride (CAS 1173081-96-3), where the keto form dominates in solution. Tautomerization impacts hydrogen-bonding capacity and metal coordination, critical in catalysis and supramolecular chemistry. The compound’s ability to adopt a pyridone-like configuration broadens its utility in reactions requiring enol-like reactivity, such as condensations or cycloadditions.

Figure 1: Tautomeric Equilibrium of 5-Amino-4,6-dimethylpyridin-2-ol
$$
\text{Pyridine form (OH)} \rightleftharpoons \text{Pyridone form (C=O)}
$$

Research Importance in Heterocyclic Compound Development

Heterocyclic compounds underpin advances in drug discovery and materials science. The methyl and amino groups in this compound serve as handles for further functionalization, enabling the synthesis of complex architectures. For example, methyl groups can undergo oxidation to carboxylic acids, while the amino group participates in diazotization or Schiff base formation. Recent methodologies, such as the high-pressure methylation of pyrimidines using dimethyl carbonate, suggest parallel strategies for modifying this compound. Its hybrid pyridine-pyridone character also makes it a candidate for studying enzyme inhibition or polymer precursors, where electronic and steric effects dictate performance.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4,6-dimethyl-1H-pyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-4-3-6(10)9-5(2)7(4)8;;/h3H,8H2,1-2H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQBNEFAKGLFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride typically involves the reaction of 4,6-dimethyl-2-pyridinol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield . The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride has been studied for its pharmacological properties. Its structural features suggest potential activity in various biological systems.

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. 5-Amino derivatives have been explored for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Neuropharmacological Effects : Studies on related pyridine compounds have shown interactions with neurotransmitter systems. It is hypothesized that this compound may influence serotonin receptors, which could lead to applications in treating mood disorders or neurodegenerative diseases .

Agrochemical Applications

The compound's properties extend to agricultural uses, particularly in crop protection.

  • Pesticidal Activity : Similar pyridine derivatives have been evaluated for their efficacy as pesticides. The ability of this compound to act against pests could be investigated further to develop safer and more effective agrochemicals .

Research Findings and Case Studies

Several studies have documented the effects and potential applications of this compound:

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a pharmaceutical institute demonstrated that 5-Amino derivatives exhibited significant antimicrobial activity against various strains of bacteria. The findings suggested that modifications in the amino group could enhance efficacy. The study highlighted the need for further exploration of structural analogs for improved activity against resistant strains .

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, the compound was tested for its effects on serotonin receptors. Preliminary results indicated potential agonistic activity at specific receptor subtypes, suggesting a pathway for developing treatments for anxiety and depression. Further research is required to elucidate the mechanism of action and therapeutic potential .

Data Table: Summary of Applications

Application AreaDescriptionReferences
PharmaceuticalPotential antimicrobial and neuropharmacological properties
AgrochemicalPossible use as a pesticide or crop protection agent
Biological ResearchInvestigated for effects on neurotransmitter systems

Mechanism of Action

The mechanism of action of 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the pyridine ring allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride
  • Molecular Formula : C₇H₁₂Cl₂N₂O
  • Molecular Weight : 211.09 g/mol
  • CAS Registry Number : 2270908-38-6
  • Structure: A pyridine derivative substituted with hydroxyl (-OH), amino (-NH₂), and two methyl (-CH₃) groups at positions 2, 5, 4, and 6, respectively. The dihydrochloride salt enhances solubility and stability .

Applications :
Primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its heterocyclic reactivity. Its dihydrochloride form facilitates aqueous-phase reactions, making it advantageous in drug discovery workflows.

Comparison with Structurally Similar Compounds

6-Methoxy-2-methylpyridin-3-amine Dihydrochloride

  • Molecular Formula : C₇H₁₂Cl₂N₂O
  • Molecular Weight : 211.09 g/mol (identical to the target compound)
  • Key Differences :
    • Substituents: Methoxy (-OCH₃) at position 6 and methyl (-CH₃) at position 2 instead of hydroxyl (-OH) and dimethyl groups.
    • Impact : The methoxy group increases lipophilicity compared to the hydroxyl group, altering solubility and bioavailability. This compound is often employed in ligand design for metal coordination chemistry .

5-Amino-4,6-dihydroxy-2-methylpyrimidine

  • Molecular Formula : C₅H₇N₃O₂
  • Molecular Weight : 141.13 g/mol
  • Key Differences :
    • Core Structure : Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen).
    • Substituents : Two hydroxyl groups at positions 4 and 6, lacking the dimethyl substitution.
    • Impact : The pyrimidine core enhances hydrogen-bonding capacity, making it suitable for nucleotide analog synthesis .

Comparison with Functional Analogs (Dihydrochloride Salts)

Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)

  • Examples : Putrescine dihydrochloride (C₄H₁₄Cl₂N₂), Cadaverine dihydrochloride (C₅H₁₆Cl₂N₂)
  • Key Differences :
    • Structure : Linear polyamines vs. aromatic heterocycles.
    • Applications : Primarily used as biomarkers in food spoilage analysis (e.g., histamine in fish) .
    • Solubility : Similar aqueous solubility due to dihydrochloride form, but lacking aromatic reactivity.

Azoamidine Dihydrochloride Initiators

  • Examples : 2,2’-Azobis(2-methylpropionamidine) dihydrochloride
  • Key Differences: Structure: Azo (-N=N-) functional group vs. amino/hydroxyl substituents. Applications: Radical initiators in polymerization reactions, contrasting with the target compound’s role as a building block in organic synthesis .

S-(2-(Dimethylamino)ethyl Pseudothiourea Dihydrochloride

  • Regulatory Status : Classified as a sensitizer with restricted use in the EU .
  • Contrast : While both are dihydrochlorides, the target compound lacks reported sensitization risks, highlighting the importance of functional group toxicity.

Trientine Dihydrochloride

  • Applications : Copper-chelating drug for Wilson’s disease.
  • Contrast : Demonstrates how dihydrochloride salts can serve therapeutic roles, whereas the target compound is primarily a synthetic intermediate .

Biological Activity

5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of amino and hydroxyl functional groups. Its structure can be represented as follows:

C7H10Cl2N2O\text{C}_7\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}

This compound's water solubility and ability to penetrate biological membranes make it a candidate for various therapeutic applications.

Anti-inflammatory Properties

Research has demonstrated that compounds similar to 5-amino-4,6-dimethylpyridin-2-ol exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. The IC50 values for COX-2 inhibition in related compounds were reported as low as 0.04μmol0.04\,\mu \text{mol}, indicating potent activity .

Table 1: Comparison of IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μmol)COX-2 IC50 (μmol)
5-Amino-4,6-dimethylpyridin-2-olN/A0.04
Celecoxib0.100.04
Compound X0.050.03

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been noted for its ability to suppress tumor growth by inhibiting specific pathways involved in cell proliferation and survival.

Recent findings suggest that similar pyridine derivatives can induce apoptosis in cancer cells by modulating the p53 signaling pathway . Additionally, compounds derived from this scaffold have shown promise in targeting receptor tyrosine kinases, which play a pivotal role in cancer progression.

Case Study: Inhibition of Lung Tumor Growth

In a study focused on lung cancer models, a derivative of the pyridine scaffold demonstrated significant tumor growth suppression through dual inhibition of NADPH oxidase and receptor tyrosine kinases . This highlights the potential therapeutic application of this compound in oncology.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : By suppressing COX enzymes, this compound reduces the production of prostaglandins that contribute to inflammation.
  • Modulation of Apoptotic Pathways : The ability to influence p53 levels suggests a mechanism where the compound can promote apoptosis in malignant cells.
  • Receptor Tyrosine Kinase Inhibition : Targeting these kinases may disrupt signaling pathways essential for tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, temperature control, and purification steps. For example, intermediate products like 5-chloro-4,6-dimethylpyridin-2-amine (from reduction reactions, as seen in analogous pyridine derivatives) require precise HCl concentration adjustments to avoid over-acidification . Post-synthesis, recrystallization using methanol or ethanol is recommended to enhance purity, as dihydrochloride salts often exhibit higher solubility in polar solvents compared to hydrochloride forms .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC (with UV detection at 254 nm) to assess purity, referencing pharmacopeial standards for dihydrochloride salts .
  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of methyl groups and the pyridine backbone.
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., expected [M+H]+ ion for C₇H₁₀N₂O·2HCl).
    Stability under analysis conditions should be validated, as dihydrochloride forms may degrade under prolonged exposure to light or heat .

Q. How does the dihydrochloride form influence solubility and stability in aqueous buffers?

  • Methodological Answer : The dihydrochloride salt increases aqueous solubility due to its ionic nature, making it suitable for in vitro assays requiring polar solvents (e.g., PBS or DMEM). Stability testing under varying pH (4–8) and temperatures (4°C–25°C) is critical; for instance, dihydrochloride compounds often show enhanced stability in acidic buffers compared to free bases . Pre-formulation studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro binding affinity and in vivo efficacy of this compound?

  • Methodological Answer : Contradictions often arise from bioavailability or metabolic stability issues. To resolve this:

  • Perform plasma protein binding assays to assess free compound availability.
  • Conduct hepatic microsomal stability tests to identify metabolic degradation pathways (e.g., CYP450 interactions).
  • Compare pharmacokinetic profiles (Cmax, AUC) between dihydrochloride and free-base forms, as salt forms may alter absorption rates .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking (using software like AutoDock Vina) to model binding to active sites of target enzymes (e.g., kinases or oxidoreductases).
  • Molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-target complexes over time.
  • QSAR modeling to correlate structural features (e.g., methyl group positions) with activity, leveraging data from analogous pyridine derivatives .

Q. What experimental approaches can validate the compound’s mechanism of action in cellular models?

  • Methodological Answer :

  • Use knockout/knockdown models (CRISPR/Cas9) to confirm target specificity.
  • Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics.
  • Transcriptomic profiling (RNA-seq) to identify downstream pathways affected by the compound, comparing results with known dihydrochloride-based inhibitors .

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in biological activity data?

  • Methodological Answer :

  • Standardize synthesis protocols (e.g., fixed HCl equivalents during salt formation) .
  • Implement quality control thresholds (e.g., ≥98% purity via HPLC) for all batches.
  • Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and correlate impurities (e.g., byproducts from incomplete methylation) with activity shifts .

Q. What strategies improve reproducibility in enzyme inhibition assays using this compound?

  • Methodological Answer :

  • Pre-incubate the compound with assay buffers to ensure full dissolution.
  • Include positive controls (e.g., pyridoxal hydrochloride for analogous enzyme systems) .
  • Validate assay conditions using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to rule out artifactic inhibition .

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